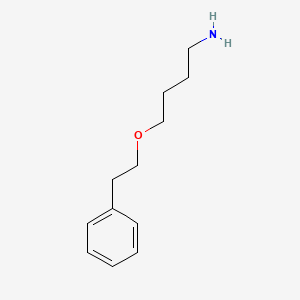

4-(2-Phenylethoxy)butan-1-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(2-phenylethoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYBGSIIGMPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Role of Primary Amines in Organic Synthesis

Primary amines are organic compounds characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl or aryl group. fiveable.me They serve as indispensable building blocks in organic synthesis due to their inherent nucleophilicity and basicity. fiveable.me The lone pair of electrons on the nitrogen atom allows primary amines to readily participate in a wide array of chemical reactions, making them versatile precursors for the synthesis of more complex molecules. fiveable.me

Key synthetic transformations involving primary amines include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary amines. lumenlearning.com

Acylation: Reaction with acid chlorides, anhydrides, or esters to produce amides, a fundamental functional group in pharmaceuticals and materials. ncert.nic.in

Reductive Amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary or tertiary amines. lumenlearning.comlibretexts.org

Gabriel Synthesis: A method for preparing primary amines from phthalimide (B116566), which avoids over-alkylation. libretexts.org

Nitrile Reduction: The conversion of nitriles to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

The ability of primary amines to form carbon-nitrogen bonds is central to the construction of a vast range of organic molecules with diverse applications. organic-chemistry.org

Mechanistic Investigations of Synthetic Pathways

Detailed Reaction Mechanisms of C-N Bond Formation in Phenylethoxy Amines

The formation of the C-N bond in aliphatic amines like 4-(2-phenylethoxy)butan-1-amine is a cornerstone of organic synthesis. pageplace.de Key reactions include nucleophilic substitution, reductive amination, and hydroamination.

Nucleophilic Substitution: A straightforward approach involves the reaction of an amine source, such as ammonia (B1221849) or a protected amine equivalent like potassium phthalimide (B116566) (a Gabriel synthesis approach), with a suitable alkyl halide, such as 1-(4-halobutoxy)-2-phenylethane. tcichemicals.com The mechanism is a classic SN2 reaction where the nitrogen nucleophile attacks the electrophilic carbon of the butoxy chain, displacing the halide leaving group.

Reductive Amination: This powerful method involves the reaction of a carbonyl compound, 4-(2-phenylethoxy)butanal, with ammonia to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The reduction can be achieved using various reagents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. This two-step, one-pot process is highly efficient for creating primary, secondary, and tertiary amines.

Hydroamination: The most atom-economical method is the direct addition of an N-H bond across a carbon-carbon double bond (hydroamination). libretexts.org For the synthesis of this compound, this would conceptually involve the addition of ammonia to 4-(2-phenylethoxy)but-1-ene. This reaction is kinetically challenging due to electronic repulsion between the amine's lone pair and the alkene's π-electrons and typically requires catalysis. mdpi.com The mechanism varies significantly with the catalyst used, often involving either activation of the amine or the alkene. libretexts.orgnih.govacs.org

Kinetic Studies of Key Synthetic Steps

Catalysis in this compound Synthesis

Catalysis is indispensable for achieving efficient and selective C-N bond formation, particularly in challenging reactions like hydroamination. nih.govlibretexts.org

Transition metals from Groups 7-12 are effective catalysts for hydroamination. figshare.com Late transition metals like palladium, rhodium, and iridium are commonly employed. nih.gov The mechanism often depends on the metal and ligands.

Alkene Activation Pathway: Palladium and rhodium complexes can coordinate to the alkene, activating it for nucleophilic attack by the amine. libretexts.orgacs.org For example, Pd-catalyzed intermolecular hydroamination of vinylarenes often proceeds via the formation of a η³-benzyl species after alkene insertion, followed by external attack from the amine, typically yielding the branched, Markovnikov product. acs.org

Amine Activation Pathway: Early transition metals (like titanium) and lanthanides often operate by first forming a metal-amido complex. acs.orgnih.gov The alkene then inserts into the metal-nitrogen bond via a four-membered transition state. acs.org This pathway is common in intramolecular reactions. libretexts.org

Iron, a more earth-abundant metal, has also emerged as a viable catalyst. Iron(III) salts can act as Lewis acids to catalyze the anti-Markovnikov hydroamination of vinylpyridines. mdpi.com More complex iron systems have been developed for the hydroamination of unactivated alkenes. mdpi.com

| Catalyst System | Alkene Type | Amine Type | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OTf)₂, DPPF, TfOH | Vinyl Arenes | Anilines | Markovnikov | acs.org |

| [Ir(coe)₂Cl]₂, DTBM-Segphos | Bicyclic Alkenes | Anilines | Enantioselective | acs.org |

| Ni(COD)₂, (S,S)-Me-DuPhos | 1,3-Dienes | Primary/Secondary Amines | Enantio- and Regioselective | mdpi.com |

| FeCl₃ | Vinylpyridines | Azoles | Anti-Markovnikov | mdpi.com |

In recent years, metal-free approaches have gained prominence, aligning with the principles of green chemistry. nih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions. For amine synthesis, this can involve various strategies. Chiral secondary amines, like proline derivatives, can catalyze asymmetric aldol (B89426) or Mannich reactions, which can be precursors to chiral amino alcohols or diamines. researchgate.netresearchgate.net Photoredox catalysis using organic dyes has enabled anti-Markovnikov hydroamination of alkenes with sulfonamides or heterocyclic amines, proceeding through radical intermediates. nih.govresearchgate.net

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com For the synthesis of amines, several enzyme classes are highly relevant: mdpi.com

Transaminases (TAs): These enzymes, requiring a pyridoxal-5'-phosphate (PLP) cofactor, can convert a ketone (e.g., 4-(2-phenylethoxy)phenylacetone, a structural analog) into a chiral amine with high enantiomeric excess, using an amine donor like isopropylamine. mdpi.com

Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed or in situ-generated imines to amines. They offer an alternative to chemical reducing agents in reductive amination. mdpi.com

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia directly, which is highly atom-economical. mdpi.com

Monoamine Oxidases (MAOs): While typically used for oxidation, MAOs can be applied in the kinetic resolution of racemic amines to obtain one enantiomer in high purity. mdpi.com

Recently, photoenzymatic methods have emerged, where an enzyme directs the stereochemical outcome of a light-induced reaction, offering novel mechanistic pathways for C-N bond formation that are not accessible to traditional small-molecule catalysts. nih.gov

In transition metal catalysis, the ligands coordinated to the metal center are not mere spectators; they play a decisive role in determining the catalyst's reactivity, stability, and selectivity. researchgate.netscholaris.ca Ligand design involves the systematic modification of steric and electronic properties to achieve a desired catalytic outcome. scholaris.caacs.org

For hydroamination reactions, phosphine-based ligands are common. mdpi.com The steric bulk (quantified by the cone angle) and electronic properties (Tolman electronic parameter) of the ligand can influence the coordination of the substrates and the energetics of key steps like reductive elimination. acs.org For instance, in nickel-catalyzed hydroamination of dienes, the choice of a specific chiral biphosphine ligand like (R,R)-BenzP* or (S,S)-Me-DuPhos was critical for achieving high regio- and enantioselectivity. mdpi.com The development of "pincer" ligands, which bind to the metal in a tridentate fashion, can confer high stability and unique reactivity to the catalytic complex. scholaris.ca Computational methods are increasingly used to guide ligand engineering, accelerating the discovery of optimal catalysts for specific transformations. acs.org

Stereochemical Control and Diastereoselectivity in Amine Synthesis

If the synthesis of this compound were to involve the creation of a stereocenter, for example at the C1 position of the butyl chain, controlling the stereochemical outcome would be paramount.

One of the most robust methods for diastereoselective amine synthesis involves the use of a chiral auxiliary. Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary for this purpose. osi.lvacs.org Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone or aldehyde precursor generates a chiral N-sulfinyl imine. Subsequent reduction of this imine with a hydride reducing agent proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the structure of the imine and the nature of the reducing agent, which can be rationalized through stereochemical models like the one proposed by Andersen, involving a six-membered chairlike transition state for coordinating hydrides. acs.org The chiral auxiliary can then be cleaved under mild acidic conditions to furnish the desired chiral primary amine. acs.org

Alternatively, asymmetric catalysis can be employed. The use of a chiral transition metal catalyst, where chirality resides in the ligand (e.g., Ir-BINAP or Ni-DuPhos systems), can directly produce an enantiomerically enriched amine from an achiral precursor through enantioselective hydroamination. mdpi.comacs.org

Advanced Analytical Characterization in Research Settings

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of compounds like 4-(2-phenylethoxy)butan-1-amine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine, the ether linkage, and the aromatic ring. libretexts.org

The primary amine (-NH₂) group would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org An N-H bending vibration would also be expected around 1600 cm⁻¹. The C-N stretching vibration of the aliphatic amine would likely appear in the 1000-1250 cm⁻¹ range. libretexts.org The ether C-O-C linkage would show a strong, characteristic stretching band between 1070 and 1150 cm⁻¹. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Alkyl C-N | Stretch | 1000 - 1250 |

| Ether (C-O-C) | Stretch | 1070 - 1150 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyl C-H | Stretch | 2850 - 2960 |

Note: This table represents expected absorption ranges based on established IR spectroscopy principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 193. nih.gov In a high-resolution mass spectrum, this would be observed at a more precise mass of 193.1467. uni.lu

The fragmentation pattern in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for this molecule would likely involve cleavage of the C-C bonds adjacent to the heteroatoms. For instance, cleavage of the bond between the butyl chain and the ether oxygen could generate a fragment corresponding to the phenylethoxy group. Alpha-cleavage next to the amine group is also a common fragmentation pathway for primary amines. The mass spectrum of 2-phenylethanol (B73330), a related structural component, shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which could also be an expected fragment in the mass spectrum of this compound. massbank.eu

Predicted Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.1540 |

| [M+Na]⁺ | 216.1359 |

| [M-H]⁻ | 192.1394 |

Source: PubChem. uni.lu

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a primary amine with an aromatic group like this compound, reversed-phase HPLC would be a suitable method. nih.govnih.govlcms.czwaters.comthermofisher.com A C18 or a biphenyl (B1667301) stationary phase could be employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. nih.govlcms.cz Detection could be achieved using a UV detector, set to a wavelength where the phenyl group absorbs, or more definitively with a mass spectrometer (LC-MS). nih.govlcms.cz

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. iu.eduresearchgate.netnih.govbre.com Direct analysis of this compound by GC might be challenging due to the polarity of the primary amine group, which can lead to peak tailing and poor chromatographic performance. iu.edu To overcome this, derivatization is often employed. The primary amine can be converted into a less polar and more volatile derivative, such as a silyl (B83357) or acyl derivative, prior to GC analysis. iu.eduresearchgate.net This approach generally leads to improved peak shape and resolution. The use of a mass spectrometer as a detector (GC-MS) allows for both quantification and structural confirmation of the analyte. iu.eduresearchgate.netnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric composition of a chiral compound can have profound implications in various scientific disciplines. As this compound possesses a chiral center, the separation and quantification of its enantiomers are critical for a complete chemical understanding. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. researchgate.netpsu.edu

The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. yakhak.org For primary amines like this compound, polysaccharide-based CSPs have demonstrated broad applicability and are often the first choice for method development. researchgate.netpsu.eduyakhak.orgnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a complex chiral environment that can differentiate between enantiomers based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. vt.edu

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns, such as those with phenylcarbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD). yakhak.orgvt.edu The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, would be systematically optimized. researchgate.netnih.gov For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution. researchgate.netnih.gov

The enantiomeric purity is determined by calculating the percentage of each enantiomer from the integrated peak areas in the resulting chromatogram.

Table 1: Representative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for a wide range of chiral amines due to multiple chiral recognition mechanisms. psu.eduyakhak.org |

| Mobile Phase | n-Hexane / Isopropanol (varying ratios, e.g., 90:10 v/v) with 0.1% Diethylamine | Balances analyte retention and elution while the basic additive minimizes peak tailing. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The phenyl group in the analyte allows for UV detection. |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence selectivity and retention; consistency is key for reproducibility. |

Note: The conditions presented are representative for the separation of chiral primary amines. Specific optimization would be required for this compound.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization can be employed to increase its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in HPLC. thermofisher.comresearchgate.net

Acylation: This is a common derivatization method for primary amines. oup.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or other perfluoroacyl anhydrides react with the primary amine group to form a stable amide derivative. shimadzu.comnih.gov This process masks the polar amine group, reducing its tendency to adsorb on the chromatographic column and improving peak shape. shimadzu.com The resulting derivative is also more volatile, making it amenable to GC-MS analysis.

Silylation: Silylating agents, for instance N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly reactive towards primary amines. researchgate.netcolostate.eduresearchgate.net They replace the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization significantly increases the volatility of the analyte, a prerequisite for GC analysis, and often leads to characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. mdpi.com

Formation of Phenylthiourea (B91264) Derivatives: Reagents like phenyl isothiocyanate (PITC) react with primary amines to form phenylthiourea (PTU) derivatives. rsc.orgsigmaaldrich.com These derivatives exhibit strong UV absorbance, making them highly suitable for HPLC analysis with UV detection. rsc.orgoup.com This method enhances the sensitivity of detection, which is particularly useful for trace-level analysis. oup.com

Chiral Derivatization: In this approach, a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), is used to react with the racemic amine. nih.govnih.govresearchgate.net This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net This indirect method provides an alternative to using a chiral stationary phase for determining enantiomeric purity.

Table 2: Common Derivatization Strategies for Primary Amines

| Derivatization Strategy | Reagent Example | Analytical Technique | Benefits |

| Acylation | Trifluoroacetic anhydride (TFAA) | GC-MS | Increased volatility, improved peak shape, characteristic mass spectra. shimadzu.comnih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increased volatility, thermal stability, and characteristic fragmentation. researchgate.netresearchgate.net |

| Phenylthiourea Formation | Phenyl isothiocyanate (PITC) | HPLC-UV | Enhanced UV detection and sensitivity. rsc.orgsigmaaldrich.comoup.com |

| Chiral Derivatization | Marfey's Reagent | HPLC-UV (achiral column) | Enables separation of enantiomers as diastereomers on a non-chiral column. nih.govnih.govresearchgate.net |

Note: The selection of a derivatization strategy depends on the analytical instrumentation available and the specific goals of the analysis. Reaction conditions must be optimized for this compound to ensure complete derivatization and avoid side reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A DFT calculation for 4-(2-Phenylethoxy)butan-1-amine would begin with geometry optimization, a process that finds the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring or the nitrogen atom of the amine group, while the LUMO would be distributed over the regions most susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | (Value in eV) | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atom of the ether group and the nitrogen atom of the amine group, as well as on the π-system of the phenyl ring. Positive potential would be expected around the hydrogen atoms of the amine group and the aliphatic chain. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through hyperconjugative interactions. uni-rostock.de For this compound, NBO analysis could provide insights into the nature of the C-O, C-N, and C-C bonds, as well as the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the different stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature. The results of such an analysis would be presented as an energy landscape, showing the relative energies of the various conformers.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, it would be possible to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation could be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net Similarly, the prediction of NMR chemical shifts can help in the structural elucidation of the molecule. PubChem does provide predicted collision cross-section data for different adducts of the molecule. uni.lu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| Infrared (IR) Spectroscopy | N-H stretching frequency | 3300-3500 cm⁻¹ |

| C-O stretching frequency | 1050-1150 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Phenyl C chemical shifts | 110-160 ppm |

| Aliphatic C chemical shifts | 10-80 ppm | |

| ¹H NMR Spectroscopy | Aromatic H chemical shifts | 6.5-8.0 ppm |

| Aliphatic H chemical shifts | 1.0-4.5 ppm |

Note: These are general ranges and the precise values would need to be determined through specific computational simulations.

Reaction Pathway Modeling and Transition State Analysis

The primary route for the synthesis of this compound is expected to be a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a similar substrate with a good leaving group. In the context of forming the target molecule, two main variations of this pathway can be envisaged:

Pathway A: The reaction between sodium 2-phenylethoxide and a 4-halobutan-1-amine (e.g., 4-bromobutan-1-amine).

Pathway B: The reaction of a suitable phenoxide precursor with a derivative of butan-1-amine.

These reactions are classic examples of bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reaction proceeds through a single, concerted transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking.

Computational studies on analogous SN2 reactions, such as the reaction between a phenoxide ion and an alkyl halide, have been performed using methods like Density Functional Theory (DFT). These studies help in elucidating the geometry and energetics of the transition state. For a typical SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the central carbon atom, with the incoming nucleophile and the departing leaving group occupying the axial positions.

The reactivity in such SN2 reactions is sensitive to steric hindrance. For instance, primary alkyl halides react more readily than secondary halides, and tertiary halides are generally unreactive via this mechanism. This principle suggests that for the synthesis of this compound, using a primary halide derivative would be significantly more efficient.

While specific data for this compound is unavailable, we can present representative data from a computational study of a similar SN2 reaction to illustrate the key parameters. The following table shows calculated activation energies for the reaction of a phenoxide with different alkyl halides, which can serve as a model for understanding the synthesis of the target compound.

Interactive Data Table: Calculated Activation Energies for a Model S

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|---|---|

| Phenoxide + Methyl Chloride | SN2 | DFT/B3LYP/6-31+G | 22.5 | Trigonal Bipyramidal |

| Phenoxide + Ethyl Chloride | SN2 | DFT/B3LYP/6-31+G | 25.1 | Trigonal Bipyramidal |

| Phenoxide + Isopropyl Chloride | SN2 | DFT/B3LYP/6-31+G* | 29.8 | Trigonal Bipyramidal |

The degradation of this compound would likely involve the cleavage of the C-O ether bond. This process typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI). The mechanism of this cleavage can also be modeled computationally. The first step is the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic. Subsequently, a nucleophile (the halide ion) attacks this carbon in an SN2 or SN1 fashion, depending on the structure of the ether. Given that the phenylethoxy group contains a primary carbon attached to the ether oxygen, an SN2 pathway is more probable for the cleavage of the O-butyl bond.

Computational modeling of such cleavage reactions can provide insights into the reaction barriers and the structure of the transition states, aiding in the prediction of the reaction's feasibility and the identification of potential byproducts.

Role of 4 2 Phenylethoxy Butan 1 Amine As a Synthetic Intermediate and Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the primary amine group in 4-(2-Phenylethoxy)butan-1-amine makes it an excellent starting material for the synthesis of more intricate molecular architectures. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in a variety of chemical transformations. This reactivity is fundamental to its role as a precursor in the construction of complex organic molecules, including heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

The general reactivity of amines allows them to react with a wide array of electrophiles. For instance, reactions with carbonyl compounds such as aldehydes and ketones can lead to the formation of imines, which can be further reduced to secondary amines. Acylation reactions with acid chlorides or anhydrides yield stable amide bonds, a cornerstone of peptide and medicinal chemistry. Furthermore, the amine can undergo alkylation to produce secondary and tertiary amines, expanding the structural diversity of the resulting molecules. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various patented compounds, suggesting its use as a key intermediate.

Scaffold for Pharmacologically Relevant Derivatives and Probes

The inherent structure of this compound serves as an excellent scaffold for the development of pharmacologically active derivatives and molecular probes. A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be systematically added and modified to explore and optimize biological activity. The combination of a lipophilic phenylethoxy group and a polar amine function provides a balanced physicochemical profile, which is often a desirable starting point in drug discovery.

The phenylethoxy portion can engage in hydrophobic and aromatic interactions within biological targets, while the amine group can form hydrogen bonds and salt bridges, or serve as a handle for further functionalization. Although direct pharmacological data for this compound itself is scarce, related structures containing the butan-1-amine moiety are mentioned in patents for potential therapeutic applications, such as protein kinase B inhibitors. google.com This highlights the potential of this scaffold in generating new drug candidates.

Applications in Polymer Science and Materials Chemistry as a Monomer or Modifier

The presence of a primary amine group allows this compound to be utilized in the field of polymer science and materials chemistry. Primary amines are known to react with various monomers to form polymers. For example, it can potentially react with diacids or diacyl chlorides to form polyamides, or with epoxides to form epoxy resins. The incorporation of the phenylethoxy group into the polymer backbone or as a side chain can impart specific properties to the resulting material, such as increased thermal stability, altered solubility, or modified optical properties.

Functionalization and Derivatization for Library Synthesis

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery and materials science. These approaches rely on the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. The structure of this compound is well-suited for library synthesis, acting as a versatile building block that can be readily functionalized.

Exploration of Biological Activities and Molecular Interactions in Vitro Focus

In Vitro Receptor Binding Studies of Analogs (e.g., Histamine (B1213489) H3 Receptor Affinity)

Analogs of 4-(2-phenylethoxy)butan-1-amine, particularly those with a phenoxyalkylamine scaffold, have been investigated for their affinity to various receptors, with a notable focus on the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.

Studies on a series of acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives have demonstrated significant affinity for the human H3R. nih.gov For instance, the compounds 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one and 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one displayed high affinity for human H3Rs with Ki values of 30 nM and 42 nM, respectively. nih.gov Another study on biphenylalkoxyamine derivatives also reported high affinity for the human H3R, with most tested compounds showing Ki values of less than 150 nM. nih.gov Specifically, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane exhibited a Ki value of 33.9 nM for the human H3R. nih.gov

Furthermore, research on dual-target ligands has identified compounds with a 4-tert-butylphenyl scaffold that show affinity for the human H3R. nih.gov One such compound, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated a Ki of 25 nM for the human H3R. nih.gov Chalcone (B49325) derivatives have also been found to possess a high affinity for human H3R, with Ki values below 25 nM. d-nb.info These findings underscore the potential of the phenoxyalkoxy moiety as a key structural feature for achieving high affinity for the histamine H3 receptor.

Enzyme Inhibition Assays of Related Compounds (e.g., Carbonic Anhydrase, MAO)

The inhibitory effects of compounds related to this compound have been evaluated against several enzymes, including carbonic anhydrases (CAs) and monoamine oxidases (MAOs).

Carbonic Anhydrase Inhibition:

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While direct studies on this compound are limited, research on phenols and their derivatives provides insights into potential interactions. Phenols are known to inhibit bacterial α-carbonic anhydrases. nih.gov For example, phenol (B47542) itself and some of its derivatives are effective inhibitors of CAs from Neisseria gonorrhoeae and Vibrio cholerae. nih.gov The inhibition mechanism involves the phenol binding to the zinc ion in the enzyme's active site. rsc.org Other studies have explored the CA inhibitory properties of various sulfonamide derivatives, which are a well-established class of CA inhibitors. semanticscholar.orgnih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters. Several studies have investigated the MAO inhibitory potential of phenoxyalkylamine analogs.

Acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives have been tested for their ability to inhibit human monoamine oxidase B (MAO-B). nih.gov In a series of biphenylalkoxyamine derivatives, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane showed inhibitory activity towards human MAO-B with an IC50 of 243 nM. nih.gov

Furthermore, a study on dual-acting ligands identified 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine as a potent inhibitor of human MAO-B with an IC50 of 4 nM. nih.gov Phenylalkylcaffeine analogues have also been identified as reversible and selective MAO-B inhibitors. nih.gov The inhibitory potency was found to increase with the length of the alkyl side chain. nih.gov Dietary phenolics like resveratrol (B1683913) and pterostilbene (B91288) have also been shown to selectively inhibit MAO-A and MAO-B, respectively. nih.gov

Structure-Activity Relationship (SAR) Studies for Phenylethoxy-Butan-1-amine Derivatives

Structure-activity relationship (SAR) studies on phenoxyalkylamine derivatives have provided valuable insights into the structural requirements for their biological activities, particularly concerning histamine H3 receptor affinity and MAO inhibition.

For histamine H3 receptor ligands, the nature of the substituent on the phenyl ring and the length of the alkoxy chain are critical. In a series of acetyl- and propionyl-phenoxyalkyl derivatives, the presence of an azepane ring connected via a pentyl or hexyl linker to the phenoxy group resulted in high H3R affinity. nih.gov Similarly, for biphenylalkoxyamine derivatives, a pentyl linker and an azepane ring were associated with potent H3R binding. nih.gov

Regarding MAO inhibition, the length of the alkyl chain in phenylalkylcaffeine analogues directly correlates with their inhibitory potency against both MAO-A and MAO-B. nih.gov In a series of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition. mdpi.com For ferulic acid hydrazide derivatives, specific substitutions on the benzyl (B1604629) ether group were found to enhance MAO-B inhibitory activity. researchgate.net

These SAR studies highlight the importance of the lipophilic phenyl group, the flexible alkoxy chain, and the nature of the terminal amine group in determining the biological activity of this class of compounds.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking studies have been employed to elucidate the binding modes of phenoxyalkylamine derivatives with their biological targets, primarily the histamine H3 receptor. These computational analyses provide a molecular-level understanding of the ligand-receptor interactions.

Docking studies of biphenylalkoxyamine derivatives into the active site of the histamine H3 receptor have revealed key interactions. nih.gov These studies, often performed on homology models of the H3R, help in understanding the structural basis for the observed binding affinities. semanticscholar.orgnih.govnih.gov For instance, docking of a potent H3R ligand, AR71, a chalcone derivative with a piperidinylpropoxy phenyl moiety, into a crystal structure of the H3R, helped in confirming the putative ligand-receptor interactions. mdpi.comnih.gov

Similarly, molecular docking has been used to study the interactions of ligands with MAO-B. For pyridazinobenzylpiperidine derivatives, docking studies revealed that the stability of the enzyme-ligand complex was enhanced by pi-pi stacking interactions with tyrosine residues in the active site. mdpi.comresearchgate.net In the case of ferulic acid hydrazide derivatives, docking simulations showed that pi-pi stacking interactions helped to stabilize the ligand within the MAO-B active site. researchgate.net

These molecular modeling techniques are invaluable for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds. researchgate.net

Investigation of Cellular Pathway Modulation in In Vitro Models

The in vitro effects of phenoxyalkylamine derivatives on cellular pathways have been investigated in various cell models, providing insights into their potential pharmacological effects.

Studies on histamine H3 receptor ligands with a flavonoid structure have demonstrated their ability to modulate inflammatory responses in murine microglial BV-2 cells. d-nb.info Specifically, certain chalcone derivatives were found to attenuate the inflammatory process by down-regulating the expression and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. d-nb.info

The cytotoxicity of these compounds has also been evaluated. For example, acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives showed no toxicity towards HepG2 or SH-SY5Y cells at concentrations up to 50 µM. nih.gov The toxicity of another H3R ligand, AR71, was evaluated in neuroblastoma cells, astrocytes, and human peripheral blood mononuclear cells, where it showed a neuroprotective effect against rotenone-induced toxicity. mdpi.comnih.gov

These in vitro studies are crucial for understanding the cellular mechanisms of action and for assessing the preliminary safety profile of this class of compounds.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for 4-(2-Phenylethoxy)butan-1-amine

Current synthetic strategies for molecules with similar architectures often rely on traditional methods that may not be environmentally benign or cost-effective. Future research should prioritize the development of green and sustainable synthetic pathways to this compound.

One promising approach involves the use of catalytic systems that minimize waste and energy consumption. For instance, the amidation of carboxylic acid derivatives or the reductive amination of corresponding aldehydes or ketones under milder conditions could be explored. A hypothetical sustainable synthetic route could involve the reaction of 4-(2-phenylethoxy)butanal with an ammonia (B1221849) source, mediated by a heterogeneous catalyst, which can be easily recovered and reused. This would stand in contrast to stoichiometric reagents that are consumed in the reaction and generate significant waste.

Another avenue for sustainable synthesis is the exploration of bio-catalysis. The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly method for the production of this compound. The development of such enzymatic processes would represent a significant advancement in the sustainable manufacturing of this and related compounds.

| Synthetic Route | Key Features | Potential Advantages |

| Catalytic Reductive Amination | Use of H₂ or a transfer hydrogenation reagent with a metal catalyst. | High atom economy, reduced waste. |

| Bio-catalytic Amination | Employment of transaminase enzymes. | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Ammonolysis of 4-(2-phenylethoxy)butan-1-ol | Direct reaction with ammonia over a catalyst. | Potentially fewer synthetic steps. |

Advanced Stereoselective Synthesis of Chiral Analogs

The core structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the butylamine (B146782) or phenylethoxy backbone could generate chiral analogs with potentially unique properties. The development of stereoselective synthetic methods to access these chiral derivatives is a critical area for future research.

Asymmetric hydrogenation or reductive amination of a suitable prochiral precursor would be a powerful strategy. For example, the synthesis of an enamine precursor followed by asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-phosphine complex, could yield enantiomerically enriched amines. acs.org This approach has been successfully applied to the synthesis of other chiral amines and could likely be adapted for analogs of this compound.

The separation of racemic mixtures through chiral chromatography or classical resolution with a chiral resolving agent are alternative, albeit potentially less efficient, methods that could also be investigated.

Expansion of Applications as a Versatile Chemical Intermediate

The bifunctional nature of this compound, possessing both a primary amine and an ether linkage, makes it an attractive building block for the synthesis of more complex molecules. Its application as a versatile chemical intermediate is an area ripe for exploration.

In materials science, the primary amine group can be used as a reactive handle for polymerization or for grafting onto surfaces to modify their properties. For example, it could be incorporated into polyamides or polyimides to impart flexibility and specific intermolecular interactions due to the phenylethoxy group.

In medicinal chemistry, this compound can serve as a scaffold for the development of new therapeutic agents. The amine functionality allows for the ready formation of amides, sulfonamides, and other derivatives, enabling the rapid generation of a library of compounds for biological screening. The phenylethoxy moiety can engage in pi-stacking and hydrophobic interactions within biological targets.

| Potential Application Area | Role of this compound | Example of Derived Product |

| Polymer Chemistry | Monomer or chain modifier. | Specialty polyamides with enhanced flexibility. |

| Medicinal Chemistry | Scaffolding for drug discovery. | Novel enzyme inhibitors or receptor modulators. |

| Agrochemicals | Precursor for active ingredients. | Fungicides or herbicides with a novel mode of action. |

Deeper Computational Probes into Molecular Dynamics and Interactions

To fully understand the structure-property relationships of this compound and its derivatives, detailed computational studies are essential. Molecular dynamics (MD) simulations can provide invaluable insights into the conformational flexibility of the molecule, which is governed by the rotatable bonds in the butyl ether chain. nih.gov

MD simulations can be employed to predict how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. nih.gov By understanding the preferred binding modes and the key intermolecular interactions, more potent and selective analogs can be designed. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development and material science applications.

Exploration of New In Vitro Biological Target Modulations for Analog Discovery

The structural motifs present in this compound are found in a variety of biologically active compounds. This suggests that this molecule and its analogs could modulate the activity of various biological targets. A systematic in vitro screening of a library of derivatives against a panel of enzymes and receptors is a logical next step.

For instance, compounds with similar "oxa-polyamine" structures have shown activity against cancer cell lines, such as MCF-7. nih.govnotulaebotanicae.ro Therefore, it would be prudent to investigate the anti-proliferative effects of this compound analogs on this and other cancer cell lines. Other potential biological activities to explore could include antimicrobial, anti-inflammatory, and neuroprotective effects, based on the known activities of other phenylethoxy and aminobutane derivatives.

| Potential Biological Target | Rationale | In Vitro Assay Example |

| Cancer Cell Lines (e.g., MCF-7) | Structural similarity to other anti-proliferative agents. | MTT assay to determine cell viability. researchgate.net |

| Monoamine Oxidase (MAO) | The phenylethylamine scaffold is a known MAO inhibitor motif. | Enzyme inhibition assay using a fluorescent substrate. |

| G-Protein Coupled Receptors (GPCRs) | Many GPCR ligands contain an amine and an aromatic group. | Radioligand binding assay. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Phenylethoxy)butan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, details a related synthesis using a multi-step route involving alkylation of amines with halogenated intermediates under inert conditions. Key factors include solvent choice (e.g., THF or DMF), temperature control (60–80°C), and catalytic agents (e.g., NaBH₄ for reductive steps). Yield optimization often requires purification via column chromatography or recrystallization, as seen in , where an 85% yield was achieved using HCl salt recrystallization .

| Synthetic Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₄/MeOH | 70–85% | |

| Nucleophilic Substitution | K₂CO₃/DMF | 60–75% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming structure, particularly the ethyloxy and amine moieties. and highlight diagnostic peaks: δ ~1.6–1.7 ppm (m, -CH₂-), δ ~3.5 ppm (q, -NH₂), and aromatic protons at δ ~6.9–7.3 ppm. Mass spectrometry (HRMS) and IR (N-H stretching ~3300 cm⁻¹) provide complementary data. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., peroxides).

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do computational models like PCP-SAFT perform in predicting the phase behavior of this compound in mixtures, and what are their limitations?

- Methodological Answer : demonstrates that amines pose challenges for PCP-SAFT due to asymmetric hydrogen-bonding donor/acceptor sites. For example, the pentan-2-one/butan-1-amine system shows discrepancies in azeotrope prediction. To improve accuracy, researchers should:

- Parameterize Asymmetry : Incorporate quantum-mechanical data on H-bond strengths.

- Validate with Experimental Data : Compare vapor-liquid equilibrium (VLE) measurements.

- Hybrid Approaches : Combine COSMO-RS for solvation effects with PCP-SAFT for bulk properties .

Q. What strategies resolve contradictions between experimental and computational data for hydrogen-bonding interactions in this compound?

- Methodological Answer : Contradictions often arise from incomplete parametrization of amine group interactions. and suggest:

- Triangulation : Cross-validate using FT-IR (H-bond donor capacity) and DFT calculations (e.g., B3LYP/6-311++G**).

- Systematic Variation : Study substituent effects (e.g., methoxy vs. phenyl groups) to isolate electronic contributions.

- Iterative Refinement : Update force fields in MD simulations using experimental dipole moments .

Q. How does the 2-phenylethoxy substituent influence the compound’s receptor binding affinity in pharmacological studies?

- Methodological Answer : The phenylethoxy group enhances lipophilicity and π-π stacking with aromatic residues in receptors. and highlight its role in sigma receptor ligands:

- Docking Studies : Use AutoDock Vina to map interactions with hydrophobic pockets.

- SAR Analysis : Compare analogs (e.g., 4-methoxy vs. 2,3-dichloro derivatives) to quantify affinity changes.

- In Vitro Assays : Measure IC₅₀ values via radioligand displacement (e.g., [³H]-DTG for sigma receptors) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in polar solvents?

- Methodological Answer : Discrepancies may stem from:

- Protonation State : The amine’s pKa (~9–10) affects solubility in aqueous buffers.

- Impurity Effects : Residual solvents (e.g., DMF) alter measured solubility. Use Karl Fischer titration for water content validation.

- Temperature Gradients : Ensure consistent measurement at 25°C ± 0.1°C. Reference for standardized protocols .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。